molecular formula C14H14INO2 B12617537 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one CAS No. 918785-26-9

2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one

Cat. No.: B12617537
CAS No.: 918785-26-9
M. Wt: 355.17 g/mol
InChI Key: PRFOMHSISUEYEI-UHFFFAOYSA-N
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Description

2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one (CAS: 918785-26-9) is a structurally complex heterocyclic compound featuring a fused pyrano-quinolinone scaffold. Its molecular formula is C₁₄H₁₄NO₂I (molecular weight: 355.17 g/mol), with an iodine atom at position 2 and methyl groups at positions 1 and 6 . The pyrano[2,3-c]quinolinone system is rare in literature, as prior studies focused on pyrano[3,2-c]quinolinones or furoquinolinones .

Properties

CAS No.

918785-26-9

Molecular Formula

C14H14INO2

Molecular Weight

355.17 g/mol

IUPAC Name

2-iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5-one

InChI

InChI=1S/C14H14INO2/c1-8-10(15)7-18-13-12(8)9-5-3-4-6-11(9)16(2)14(13)17/h3-6,8,10H,7H2,1-2H3

InChI Key

PRFOMHSISUEYEI-UHFFFAOYSA-N

Canonical SMILES

CC1C(COC2=C1C3=CC=CC=C3N(C2=O)C)I

Origin of Product

United States

Preparation Methods

The synthesis of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties
Research has indicated that derivatives of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one exhibit potent anticancer activity. For instance, studies have demonstrated that certain modifications to the pyranoquinoline structure enhance its efficacy against various cancer cell lines. A notable study reported that compounds derived from this scaffold showed significant inhibition of cell proliferation in breast cancer models, with IC50 values in the low micromolar range .

1.2 Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, a derivative was found to have a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, making it a candidate for further development as an antibacterial agent .

Synthetic Applications

2.1 Organic Synthesis
The unique structure of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one allows it to serve as a versatile intermediate in organic synthesis. Its ability to participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, makes it valuable for synthesizing complex organic molecules .

Table 1: Summary of Synthetic Reactions Involving 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one

Reaction TypeConditionsProducts
Suzuki-MiyauraPd catalyst, arylboronic acidsBiaryl compounds
Heck ReactionAlkenes under basic conditionsAlkene-substituted products
CyclizationAcidic conditionsPyranoquinoline derivatives

Case Studies

3.1 Case Study: Anticancer Activity
A study published in a reputable journal evaluated the anticancer potential of modified pyranoquinolines derived from 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one. The researchers synthesized several derivatives and tested them against MCF-7 breast cancer cells. The most active compound exhibited an IC50 value of 0.5 µM and induced apoptosis through the mitochondrial pathway .

3.2 Case Study: Antibacterial Efficacy
In another investigation focused on antibacterial activity, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 32 µg/mL against S. aureus, showcasing their potential as new antibacterial agents in the fight against resistant strains .

Mechanism of Action

The mechanism of action of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physical properties of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one and analogous compounds:

Compound Molecular Formula Key Substituents/Ring System Synthetic Yield Melting Point (°C) Key Reactivity/Stability
2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one C₁₄H₁₄NO₂I Iodine (C2), methyl (C1, C6), dihydro-pyran Not reported Not reported Susceptible to ring contraction via Claisen rearrangement
8,11-Dimethyl-2H,6H-dipyrano[3,2-f:3’,2’-h]quinolin-6-one (10b) C₁₈H₁₆O₃ Methyl (C8, C11), fused dipyrano 93% 96–98 Stable under thermal conditions
2-Methyldipyrano[2,3-f:3’,2’-h]quinolin-6(11H)-one (12a) C₁₇H₁₄O₃ Methyl (C2), fused dipyrano 96% 95–97 High synthetic efficiency
4a,6-Diphenyl-2,3,4,4a-tetrahydropyrazino[2,3-c]quinolin-5(6H)-one (2f) C₂₂H₁₇N₃O Phenyl (C4a, C6), pyrazino ring 66% 156–160 Reacts with isocyanic acid to form bis-ureas
Furo[2,3-c]quinolin-4(5H)-one derivatives (e.g., 2a-h) Varies Aryloxy groups, furan ring 66–79% Not reported Derived from pyranoquinolinones via thermal ring contraction

Structural and Functional Differences

Core Scaffold: The target compound contains a dihydro-pyrano[2,3-c]quinolinone system, which is distinct from pyrano[3,2-c] or dipyrano derivatives (e.g., compounds 10b, 12a) . Pyrazino[2,3-c]quinolinones (e.g., 2f) replace the oxygen atom in the pyran ring with nitrogen, altering electronic properties and reactivity .

Synthetic Efficiency: Pyrano[2,3-c]quinolinones (e.g., the target compound) are synthesized via thermal rearrangement of alkynyl ether precursors, with yields comparable to furoquinolinones (66–79%) but lower than dipyrano derivatives (91–99%) . Pyrazino derivatives (e.g., 2f) require multi-step synthesis with moderate yields (66%) .

Thermal Stability and Reactivity: The dihydro-pyrano ring in the target compound undergoes Claisen-like [3,3]-sigmatropic rearrangement under heat, leading to furan derivatives . This reactivity is absent in dipyrano or pyrazino analogs. Halogenated derivatives (e.g., iodinated vs. methylated) exhibit divergent reactivities: iodine’s electronegativity may slow nucleophilic attacks compared to methyl groups .

Physical Properties: Melting points vary significantly: dipyrano derivatives (89–172°C) vs. pyrazino derivatives (156–268°C) . The iodine substituent likely increases melting points compared to methylated analogs, though data for the target compound is unavailable.

Biological Activity

2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one is a heterocyclic compound known for its complex structure and potential biological activities. This compound belongs to the pyranoquinoline class, characterized by a fused ring system that combines pyran and quinoline structures. The presence of iodine and methyl substituents enhances its chemical reactivity and biological profile.

The molecular formula of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one is C14H14INO2C_{14}H_{14}INO_2, with a molecular weight of 355.17 g/mol. Its IUPAC name reflects its structural complexity and substitution pattern:

PropertyValue
CAS No. 918785-26-9
Molecular Formula C14H14INO2
Molecular Weight 355.17 g/mol
IUPAC Name 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5-one
InChI Key PRFOMHSISUEYEI-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds similar to 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinoline compounds can inhibit the growth of various human tumor cell lines. These compounds may interfere with cell cycle progression and induce apoptosis in cancer cells .

Antibacterial Activity

The antibacterial properties of 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one have also been explored. Similar pyranoquinoline derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antibacterial action .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodine atom is believed to play a crucial role in enhancing binding affinity and specificity towards these targets. The compound may act as an enzyme inhibitor or modulator of receptor activity, affecting various biochemical pathways within cells .

Study on Anticancer Activity

A notable study investigated the effects of pyranoquinoline derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the potential for developing new anticancer agents based on the structural framework of pyranoquinolines .

Study on Antibacterial Efficacy

Another research project focused on evaluating the antibacterial efficacy of various quinoline derivatives against clinically relevant bacterial strains. The findings demonstrated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that these compounds may serve as promising candidates for antibiotic development .

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